The synthesis of 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane involves several key steps:
The molecular structure of 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane can be described as follows:
The chemical reactivity of 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane includes:
The mechanism of action for 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane primarily revolves around its ability to form complexes with metal ions or biological targets:
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane has several significant applications:
The compound is systematically named under IUPAC conventions as 1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone [4]. This name precisely reflects the core macrocyclic structure (1,4,8,11-tetraazacyclotetradecane) and the positions of the three trifluoroacetyl (–COCF₃) substituents at nitrogen atoms 1, 4, and 8. The parent macrocycle, also known as cyclam, has the IUPAC name 1,4,8,11-tetraazacyclotetradecane (CAS 295-37-4) [1] [5].
Common synonyms for the trifluoroacetyl-protected derivative include:
Its CAS registry number is 406939-92-2, distinguishing it from the unprotected cyclam (CAS 295-37-4) [4] [7].
Table 1: Nomenclature and Identifiers
| Category | Designation |
|---|---|
| Systematic IUPAC Name | 1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone |
| Canonical SMILES | C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
| InChI Key | YAJIMXYFYCOBMX-UHFFFAOYSA-N |
| CAS Number | 406939-92-2 |
| Primary Synonyms | 1,4,8-Tris(trifluoroacetyl)cyclam; NSC 180811 |
The molecular architecture comprises a 14-membered tetraazamacrocyclic ring with nitrogen atoms at positions 1,4,8,11. Three nitrogen atoms (N1, N4, N8) bear trifluoroacetyl groups, while N11 remains unsubstituted [4]. The molecular formula is C₁₆H₂₁F₉N₄O₃, with a molecular weight of 488.35 g/mol .
The trifluoroacetyl groups introduce significant steric and electronic perturbations:
Spectroscopic characterization includes ¹H/¹³C NMR data, which confirm chemical environment changes upon acylation, and mass spectrometry (m/z 488.35), verifying molecular weight .
Table 2: Key Molecular Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₁F₉N₄O₃ |
| Molecular Weight | 488.35 g/mol |
| Heavy Atom Count | 32 |
| Hydrogen Bond Acceptors | 7 (3 carbonyl oxygens + 4 nitrogen atoms) |
| Hydrogen Bond Donors | 1 (unsubstituted NH group) |
| Rotatable Bonds | 4 (primarily within trifluoroacetyl groups) |
| Topological Polar Surface Area | 65.5 Ų |
The trifluoroacetyl protection drastically alters cyclam’s physicochemical and coordination properties:
Electronic and Steric Modifications:
Solubility and Reactivity:
Table 3: Structural Comparison with Unprotected Cyclam
| Property | 1,4,8-Tris(trifluoroacetyl)cyclam | Unprotected Cyclam |
|---|---|---|
| Molecular Formula | C₁₆H₂₁F₉N₄O₃ | C₁₀H₂₄N₄ |
| Molecular Weight | 488.35 g/mol | 200.32 g/mol |
| Nitrogen Basicity | Weakly basic (amides); one basic NH | Strongly basic (four secondary amines) |
| Solubility | Organic solvents (e.g., CH₂Cl₂, CH₃OH) | Water, polar solvents |
| Functional Group Reactivity | Hydrolysis of –COCF₃ to –H under acid/base | Nucleophilic, metal-coordinating amines |
| Conformational Flexibility | Reduced due to steric bulk | High (adaptable to metal ion radii) |
Synthetic Utility:
The trifluoroacetyl groups serve as protecting groups during multi-step synthesis. Their electron-withdrawing nature facilitates selective functionalization at the unsubstituted N11 position. Subsequent deprotection (via NaOH hydrolysis) yields mono-functionalized cyclam derivatives crucial for pharmaceutical applications [4]. This protection strategy is essential for synthesizing cyclam-based MRI contrast agents or radiopharmaceuticals, where selective conjugation is required .
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7